molecular formula C17H14F2N2O2S B4200570 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide

Cat. No.: B4200570
M. Wt: 348.4 g/mol
InChI Key: SXDATOBDYYMYDY-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide is a synthetic benzothiazole derivative offered for research purposes. The benzothiazole core is a privileged structure in medicinal chemistry, known for conferring significant biological activity to molecules. Compounds within this class have demonstrated a wide range of potential research applications, making them valuable tools for scientific investigation. Structurally related molecules have been explored for their central nervous system (CNS) activity, with some benzothiazol-2-yl benzamides showing effects in anticonvulsant models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens . Other fluorine-containing benzothiazole analogs are of high interest in neurological research, particularly as imaging agents for studying protein aggregates such as amyloid-beta plaques, which are associated with Alzheimer's disease pathology . Furthermore, benzothiazole acetamide derivatives have also been synthesized and evaluated for their antimicrobial properties, showing activity against various bacterial and fungal strains . The presence of fluorine atoms in this specific molecule may influence its pharmacokinetic properties, including its metabolic stability and ability to cross the blood-brain barrier, which is a critical consideration for neuropharmacology research. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own safety and efficacy evaluations for this compound in their specific experimental systems.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-2-13(23-14-6-4-3-5-11(14)19)16(22)21-17-20-12-8-7-10(18)9-15(12)24-17/h3-9,13H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDATOBDYYMYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)F)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F2N2O2SC_{12}H_{11}F_2N_2O_2S. It features a benzothiazole moiety and a phenoxy group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₁F₂N₂O₂S
Molecular Weight284.29 g/mol
LogP3.45
Melting PointNot available

Biological Activities

Research indicates that compounds with benzothiazole structures exhibit a range of biological activities, including:

1. Antimicrobial Activity
Benzothiazoles have been reported to possess antimicrobial properties. For instance, studies show that derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound this compound's efficacy against specific pathogens remains to be fully elucidated.

2. Anticancer Properties
Several benzothiazole derivatives have demonstrated anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis. Preliminary studies suggest that this compound may also exhibit similar effects through modulation of cancer-related signaling pathways.

3. Enzyme Inhibition
Research has highlighted the ability of certain benzothiazole derivatives to inhibit key enzymes involved in disease processes. For example, studies on related compounds have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's.

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of related benzothiazole compounds, it was found that these compounds could significantly reduce cell viability in various cancer cell lines. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm the induction of programmed cell death.

Case Study 2: Enzyme Inhibition

Another study focused on the synthesis of benzothiazole derivatives and their inhibitory effects on AChE and BuChE. Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting strong potential for therapeutic use in treating cognitive disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The 6-fluoro substituent in the target compound distinguishes it from analogs with other electron-withdrawing or bulky groups:

  • N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) : Replacing fluorine with trifluoromethyl at the 6-position increases steric bulk and lipophilicity. BTA exhibits potent inhibitory activity (pIC₅₀ = 7.8) against CK-1δ, a kinase implicated in neurodegenerative diseases, with a GlideXP score of −3.78 kcal/mol . However, the target compound’s butanamide chain may offer improved conformational flexibility compared to BTA’s acetamide chain.
  • N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbutanamide: Substituting fluorine with chlorine introduces greater electronegativity and polarizability.

Amide Chain Modifications

The butanamide chain in the target compound contrasts with shorter-chain analogs:

  • Acetamide derivatives (e.g., BTA in , patented compounds in ): Shorter chains may restrict binding to shallower protein pockets. For example, BTA’s acetamide chain achieves high CK-1δ inhibition but may limit interactions in deeper active sites.

Aromatic Substituent Variations

The 2-fluorophenoxy group in the target compound differs from other aryl moieties:

  • 3,4,5-Trimethoxyphenyl (BTA ) : Methoxy groups provide electron-donating effects and hydrogen-bond acceptors, contributing to BTA’s high binding affinity.
  • 3-Methoxyphenyl and 2-methoxyphenyl (Patented compounds ) : Methoxy positional isomers influence steric interactions; the 2-methoxy group may cause steric hindrance compared to the target’s 2-fluoro substituent.
  • 3-Fluorophenyl ( ) : Fluorine at the 3-position versus 2-position alters electronic distribution and binding orientation.

Data Table: Key Structural and Functional Comparisons

Compound Name Benzothiazole Substituent Amide Chain Aryl Substituent Biological Activity (pIC₅₀/GlideXP) Source
Target Compound 6-Fluoro Butanamide 2-Fluorophenoxy Not reported -
BTA 6-Trifluoromethyl Acetamide 3,4,5-Trimethoxyphenyl 7.8 / −3.78 kcal/mol CK-1δ inhibition
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbutanamide 6-Chloro 4-Phenylbutanamide Phenyl Not reported -
Patented Compound (3-Methoxy) 6-Trifluoromethyl Acetamide 3-Methoxyphenyl Not reported Patent

Research Findings and Implications

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl at the 6-position improve metabolic stability, but trifluoromethyl may reduce solubility .
  • Aryl Substituents: Fluorine’s small size and high electronegativity at the phenoxy 2-position may minimize steric clashes while enhancing dipole interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide to achieve higher yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, highlights the use of water as a solvent in one-pot synthesis for benzothiazole derivatives, which reduces environmental impact while maintaining efficiency. Temperature control (e.g., 60–80°C) and pH adjustments (neutral to slightly acidic) are critical to minimize side reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are recommended for intermediates due to their polarity and compatibility with fluorinated groups . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Yield improvements may involve stoichiometric adjustments of the fluorophenol coupling agent and benzothiazole precursor.

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and fluorine integration patterns. For example, aromatic protons in the benzothiazole ring appear as distinct doublets in δ 7.2–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 377.08 for C17_{17}H13_{13}F2_2N2_2O2_2S).
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm amide C=O stretching, while 1250–1350 cm1^{-1} corresponds to C-F bonds .
  • Melting Point (MP) : Consistency in MP (e.g., 179–181°C) indicates purity .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Begin with in vitro assays targeting fluorinated benzothiazole derivatives' known activities:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorometric assays (e.g., kinase or protease inhibition) using recombinant enzymes. Adjust fluorophore-quencher pairs to account for the compound’s autofluorescence .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 μM to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzothiazole derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Structural Reanalysis : Compare X-ray crystallography or DFT-optimized structures to verify substituent conformations (e.g., ortho-fluorine vs. para-fluorine effects) .
  • Assay Standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate conditions (pH, serum content) across labs.
  • Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends in EC50_{50} values and structure-activity relationships (SAR).

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to proteins (e.g., EGFR kinase). Prioritize flexible docking to account for fluorine’s steric effects .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess binding free energy (ΔG) .

Q. How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate via Western blot or SILAC-MS .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Metabolomics : LC-MS-based metabolomics to track changes in ATP, NADH, or glutathione levels, indicating metabolic disruption .

Key Considerations for Researchers

  • Data Reproducibility : Document solvent lot numbers, humidity, and temperature during synthesis to minimize variability .
  • Advanced Characterization : Use X-ray crystallography to resolve ambiguous NMR signals caused by fluorine’s anisotropic effects .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated waste and biological samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide

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